molecular formula C11H12FNO2 B1531271 1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1432063-73-4

1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1531271
CAS No.: 1432063-73-4
M. Wt: 209.22 g/mol
InChI Key: GAOPMXFDCZGSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Azetidine derivatives are known to be valuable compounds in pharmaceutical research , suggesting that they may interact with a variety of biological targets.

Mode of Action

Azetidine derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Azetidine derivatives are known to participate in suzuki–miyaura cross-coupling reactions , which are widely used in carbon–carbon bond forming reactions. This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

Azetidine derivatives are known to be used in solution phase peptide synthesis , which could potentially influence their bioavailability.

Result of Action

Some azetidine derivatives are known to inhibit collagen synthesis and exhibit antiangiogenic properties , suggesting potential cellular effects.

Action Environment

The stability and reactivity of azetidine derivatives can be influenced by factors such as temperature and the presence of other chemical reagents .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOPMXFDCZGSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.